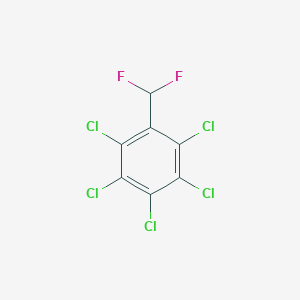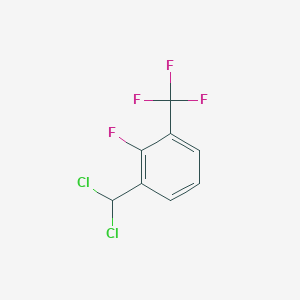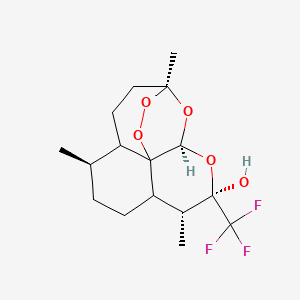
Dihydro-10-trifluoromethyl artemisinin, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-10-trifluoromethyl artemisinin (DHTFA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua L. It is a highly effective antimalarial drug used in the treatment of malaria. DHTFA is a potent antimalarial agent with a 97% purity rate, making it a valuable tool for researchers and clinicians alike.
Mecanismo De Acción
Dihydro-10-trifluoromethyl artemisinin, 97% is a potent antimalarial agent that works by inhibiting the growth of the malaria parasite. It works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is responsible for the synthesis of pyrimidine nucleotides, essential for the replication of the malaria parasite.
Biochemical and Physiological Effects
Dihydro-10-trifluoromethyl artemisinin, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have anti-angiogenic, anti-proliferative, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its high purity rate (97%). This ensures that the results of the experiments are reliable and reproducible. Additionally, it has a relatively low toxicity and is easy to handle. The main limitation of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve and use in experiments.
Direcciones Futuras
Dihydro-10-trifluoromethyl artemisinin, 97% has the potential to be used in a variety of future applications. It could be used to develop new antimalarial drugs, to study the biochemical and physiological effects of artemisinin, and to study the mechanism of action of antimalarial drugs. Additionally, it could be used to study the effects of antimalarial drugs on cancer cells. It could also be used to study the effects of antimalarial drugs on inflammation and the immune response. Finally, it could be used to study the effects of antimalarial drugs on angiogenesis, proliferation, and apoptosis.
Métodos De Síntesis
Dihydro-10-trifluoromethyl artemisinin, 97% is synthesized from artemisinin via a two-step process. The first step involves the reaction of artemisinin with trifluoromethanesulfonic anhydride to form a trifluoromethyl ester. The second step involves the reaction of the trifluoromethyl ester with dihydroxylamine to form Dihydro-10-trifluoromethyl artemisinin, 97%.
Aplicaciones Científicas De Investigación
Dihydro-10-trifluoromethyl artemisinin, 97% has been widely used in the fields of drug discovery and development, pharmacology, and biochemistry. It has been used to study the mechanism of action of antimalarial drugs, to develop novel antimalarial drugs, and to study the biochemical and physiological effects of artemisinin.
Propiedades
IUPAC Name |
(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCYSREBONXHE-UUODFTKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

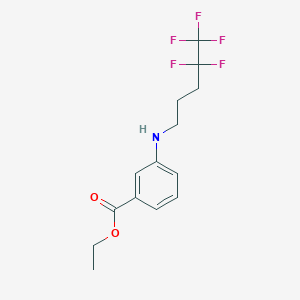
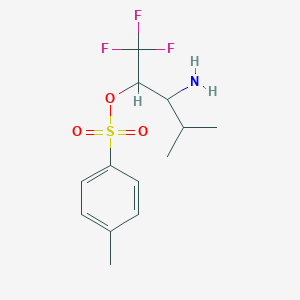

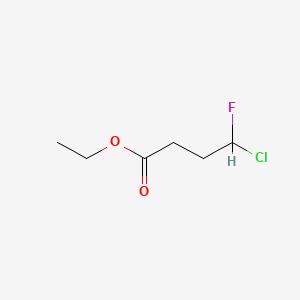
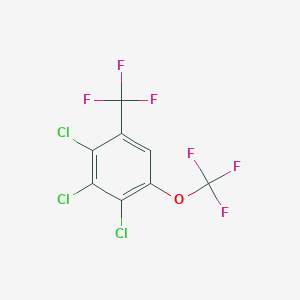
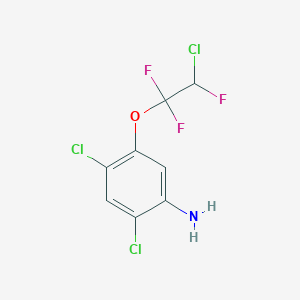
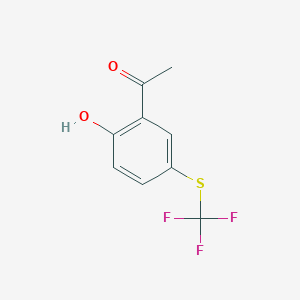
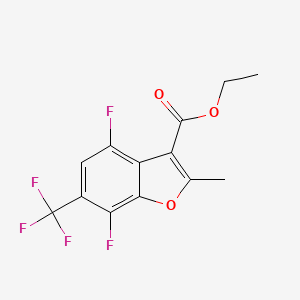
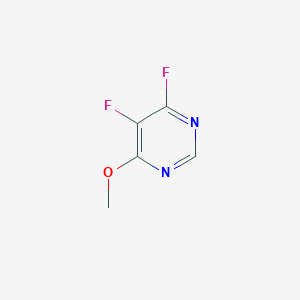
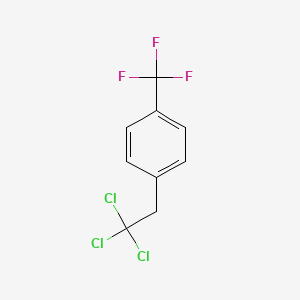
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

